molecular formula C15H20ClNO2 B11048512 2-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide

2-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide

Cat. No.: B11048512
M. Wt: 281.78 g/mol
InChI Key: XVFVGJLHEVSBNH-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide is an organic compound with a complex structure that includes a chloro group, a hydroxyphenyl group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is then functionalized with a methyl group.

    Formation of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where phenol reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Chlorination: The chloro group is added via a chlorination reaction, often using thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate product reacts with acetic anhydride or acetyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thio derivatives, depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the chloro group may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide is unique due to its combination of functional groups and the presence of a cyclohexyl ring, which imparts specific steric and electronic properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

2-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide

InChI

InChI=1S/C15H20ClNO2/c1-15(17-14(19)10-16)9-3-2-4-13(15)11-5-7-12(18)8-6-11/h5-8,13,18H,2-4,9-10H2,1H3,(H,17,19)

InChI Key

XVFVGJLHEVSBNH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1C2=CC=C(C=C2)O)NC(=O)CCl

Origin of Product

United States

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